4-(苄基磺酰基)-N,N-二甲基哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

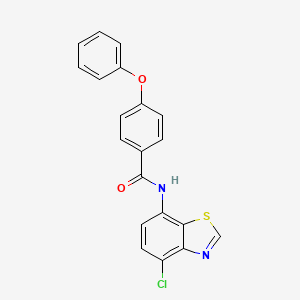

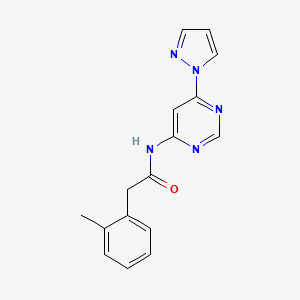

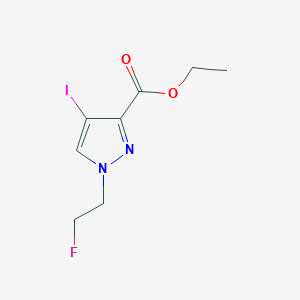

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, organic synthesis, and material science. This compound is also known as Bz-NMe2SULF and has a molecular formula of C16H23N2O3S2.

科学研究应用

电化学和化学合成

磺酰胺衍生物,包括与4-(苄基磺酰基)-N,N-二甲基哌啶-1-磺酰胺相关的衍生物,已使用电化学和化学方法合成。这些合成提供了通往具有药物开发和材料科学潜在应用的多种磺酰胺衍生物的途径。在不同pH值的水性乙醇中的电化学合成和水中的化学合成提供了纯净的N,N-二芳基磺酰基和N-芳基磺酰基衍生物,产率高,证明了磺酰胺在化学合成中的多功能性(Khazalpour & Nematollahi, 2015)。

抗癌和抗氧化作用

苯磺酰胺衍生物已被研究其作为抗癌剂的潜力。对新合成的磺酰胺药物进行分子对接研究表明,对乳腺癌细胞系有显着的效果,特定的衍生物表现出显着的抗癌活性。这些发现突出了磺酰胺衍生物在癌症治疗中的治疗潜力。此外,这些化合物已被评估其抗氧化活性,尽管对抗癌作用的关注更为明显(Mohamed et al., 2022)。

与金属离子的络合

磺酰胺衍生物,包括与4-(苄基磺酰基)-N,N-二甲基哌啶-1-磺酰胺在结构上相关的衍生物,已用于金属络合物的合成。这些配合物在制药和化学工业中具有潜在应用,表明磺酰胺可以增强配体的生物和催化潜力。与Ni(II)和Fe(II)离子的络合表明磺酰胺在形成具有多种工业应用的化合物方面的多功能性(Orie, Duru, & Ngochindo, 2021)。

抗菌和抗氧化活性

磺酰胺衍生物已被合成并评估其抗菌和抗氧化活性。一些化合物表现出显着的活性,表明它们在治疗感染和氧化应激相关疾病中作为治疗剂的潜力。这项研究强调了磺酰胺衍生物在药物化学和药物研究中的多方面应用(Badgujar, More, & Meshram, 2018)。

抑制碳酸酐酶同工型

新型吖啶和双吖啶磺酰胺化合物已被合成并研究为碳酸酐酶同工酶,特别是hCA I、II和VII的抑制剂。这些化合物对这些同工酶表现出高亲和力和抑制活性,表明它们在开发针对碳酸酐酶活性介导的疾病的治疗方法中具有潜在用途。此类研究突出了磺酰胺衍生物在为特定酶靶点设计抑制剂中的重要性(Ulus et al., 2013)。

作用机制

Target of Action

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, also known as N,N-dimethyl-4-phenylmethanesulfonylpiperidine-1-sulfonamide, primarily targets specific enzymes involved in bacterial folate synthesis. These enzymes, such as dihydropteroate synthase, are crucial for the production of folic acid, which bacteria need for DNA synthesis and cell division . By inhibiting these enzymes, 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide disrupts bacterial growth and replication.

Mode of Action

The interaction of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide with its target enzymes involves competitive inhibition. The compound mimics the structure of p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby binding to the active site of the enzyme and preventing the normal substrate from binding . This inhibition halts the synthesis of dihydrofolic acid, a precursor to folic acid, leading to a cessation of bacterial growth and replication.

Biochemical Pathways

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide affects the folate biosynthesis pathway in bacteria. By inhibiting dihydropteroate synthase, the compound prevents the formation of dihydrofolic acid, which is essential for the synthesis of tetrahydrofolic acid. Tetrahydrofolic acid is a cofactor in the synthesis of nucleotides and amino acids . The disruption of this pathway leads to a deficiency in these critical components, ultimately inhibiting bacterial DNA synthesis and cell division.

Pharmacokinetics

The pharmacokinetics of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed when administered orally, leading to adequate bioavailability. It is distributed throughout the body, reaching effective concentrations at the site of infection. Metabolism primarily occurs in the liver, where the compound is converted into inactive metabolites. These metabolites are then excreted via the kidneys . The pharmacokinetic profile ensures that 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide maintains sufficient levels in the body to exert its antibacterial effects.

Result of Action

The molecular and cellular effects of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide’s action include the inhibition of bacterial growth and replication. By blocking the folate biosynthesis pathway, the compound causes a depletion of nucleotides and amino acids necessary for DNA synthesis . This results in the bacteriostatic effect, where bacterial cells are unable to proliferate, leading to the eventual clearance of the infection by the host’s immune system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and solubility . For instance, the compound may be more stable in slightly acidic environments and could degrade at higher temperatures. Additionally, the presence of competing substrates or inhibitors in the environment can impact the compound’s efficacy by altering its binding to the target enzyme.

: Sulfanilamide: Uses, Interactions, Mechanism of Action | DrugBank Online : Sulfonamides - Sulfonamides - Merck Manual Professional Edition

属性

IUPAC Name |

4-benzylsulfonyl-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-15(2)22(19,20)16-10-8-14(9-11-16)21(17,18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFIVYQHIGRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide](/img/structure/B2689562.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)